molecular formula C7H11N3OS B14776491 2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide

2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide

Cat. No.: B14776491
M. Wt: 185.25 g/mol
InChI Key: JRQHICDFHDXDAW-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide typically involves the reaction of thiazole derivatives with appropriate amines. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of thiazole derivatives, including (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of enzymes like acetylcholinesterase and monoamine oxidase, which are involved in neurological processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide apart from these similar compounds is its specific structure and the unique biological activities it may exhibit.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-5(8)7(11)10-3-6-2-9-4-12-6/h2,4-5H,3,8H2,1H3,(H,10,11)

InChI Key

JRQHICDFHDXDAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CN=CS1)N

Origin of Product

United States

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